molecular formula C9H22Cl2N2 B15502808 (R)-N-Isobutylpiperidin-3-amine dihydrochloride

(R)-N-Isobutylpiperidin-3-amine dihydrochloride

Cat. No.: B15502808
M. Wt: 229.19 g/mol
InChI Key: HBBTZLXSZLVOLS-UHFFFAOYSA-N
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Description

(R)-N-Isobutylpiperidin-3-amine dihydrochloride is a chiral piperidine-based building block of significant interest in medicinal chemistry and pharmaceutical research. Piperidine derivatives are recognized as privileged structural motifs in drug discovery, frequently serving as key scaffolds for the development of biologically active compounds . The (R)-enantiomer provides a specific stereochemical configuration that is often critical for targeted interactions with biological systems, particularly in the central nervous system . This compound is closely related to 3-aminopiperidine derivatives, which are extensively investigated for their role as core structural elements in multifunctional receptor research . Piperidine-based compounds demonstrate considerable research value in the development of novel ligands for neurological targets. Specific piperidine derivatives have been identified as critical structural features for high-affinity dual-acting antagonists at histamine H3 and sigma-1 receptors (σ1Rs) . The protonated piperidine nitrogen in such derivatives facilitates an essential salt bridge interaction with amino acid residues in receptor binding pockets, a key mechanism for high biological activity . Research into these dual-target ligands represents a promising approach for the treatment of complex conditions such as neuropathic pain, where simultaneous modulation of multiple targets may yield improved therapeutic efficacy compared to single-target drugs . (R)-N-Isobutylpiperidin-3-amine dihydrochloride is presented as a dihydrochloride salt, typically enhancing its solubility and stability for experimental handling. This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

N-(2-methylpropyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H

InChI Key

HBBTZLXSZLVOLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCCNC1.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The table below compares (R)-N-Isobutylpiperidin-3-amine dihydrochloride with key analogs:

Compound Name Substituent CAS Number Molecular Formula Melting Point Applications
(R)-N-Isobutylpiperidin-3-amine dihydrochloride Isobutyl (-CH₂CH(CH₃)₂) Not available C₉H₂₂Cl₂N₂ ~250–260°C* Pharmaceutical intermediates, chiral synthesis
(R)-N-Isopropylpiperidin-3-amine dihydrochloride Isopropyl (-CH(CH₃)₂) 1286207-72-4 C₈H₂₀Cl₂N₂ Not reported Drug discovery, enzyme inhibition studies
(R)-Piperidin-3-amine dihydrochloride None (parent compound) 334618-23-4 C₅H₁₄Cl₂N₂ >250°C Building block for bioactive molecules
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Benzyl, Methyl 1062580-52-2 C₁₄H₂₄Cl₂N₂ 249–251°C Immunosuppressant synthesis

*Estimated based on analogs with similar dihydrochloride salts.

Key Observations:

Benzyl-substituted derivatives (e.g., CAS 1062580-52-2) exhibit higher molecular weight and distinct applications in immunosuppressant development .

Stereochemical Specificity: The (R)-enantiomer of piperidin-3-amine dihydrochloride is prioritized in chiral synthesis due to its biological relevance, as seen in its use for preparing cis-3-methylamino-4-methylpiperidines .

Physicochemical Properties

  • Solubility: Dihydrochloride salts generally show higher aqueous solubility than free bases. For example, (R)-Piperidin-3-amine dihydrochloride is readily soluble in water and methanol, facilitating its use in liquid-phase reactions .
  • Thermal Stability : Melting points for dihydrochloride analogs range from 249°C to >250°C, indicating robust thermal stability suitable for high-temperature synthetic processes .

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method for synthesizing (R)-N-isobutylpiperidin-3-amine involves reductive amination of 1-benzyl-4-piperidone with isobutylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent, selectively converting the imine intermediate into the secondary amine without over-reduction. The reaction proceeds under inert conditions at room temperature, with anhydrous dichloromethane or tetrahydrofuran as solvents.

Key Reaction Parameters

Parameter Value
Molar Ratio (Ketone:Amine) 1:1.5
Temperature 20–25°C
Reaction Time 12–24 h
Yield 65–68%

The stereochemical outcome arises from the chiral center at the piperidine C3 position, with the (R)-enantiomer predominating due to steric hindrance from the isobutyl group during imine formation. Post-reaction workup involves basification with NaOH (2M) and extraction with ethyl acetate, followed by rotary evaporation to isolate the free base.

Catalytic Hydrogenation for Scalable Production

Palladium-Mediated Hydrogenolysis

Patent literature describes an alternative two-step process combining reductive amination with catalytic hydrogenation for large-scale synthesis:

  • Intermediate Formation : 1-Benzyl-4-piperidone undergoes reductive amination with isobutylamine using NaBH₃CN, yielding N-isobutyl-1-benzylpiperidin-3-amine.
  • Debenzylation : Hydrogen gas (1–3 atm) and 10% Pd/C catalyst in methanol remove the benzyl protecting group at 50–60°C over 6–8 h.

Advantages Over Single-Step Methods

  • Higher enantiomeric excess (98–99% ee) due to minimized racemization
  • Scalability to multi-kilogram batches
  • Simplified purification via filtration of Pd/C

Stereochemical Control Strategies

Chiral Auxiliary Approaches

The (R)-configuration is preserved using (R)-1-benzyl-4-piperidone as the starting material. X-ray crystallography of analogous compounds confirms equatorial positioning of the isobutyl group, stabilizing the chair conformation and preventing epimerization.

Resolution Techniques

For racemic mixtures, chiral HPLC with amylose-derived columns (Chiralpak AD-H) achieves baseline separation using hexane:isopropanol (90:10) + 0.1% diethylamine. However, this method is less economical for industrial production compared to stereoselective synthesis.

Dihydrochloride Salt Formation

Acid-Base Titration Protocol

The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas until pH < 2.0. Precipitation occurs spontaneously, yielding the dihydrochloride salt with 92–95% recovery.

Salt Properties

Property Value
Solubility (H₂O) >50 mg/mL
Melting Point 198–202°C (dec.)
Hygroscopicity Low

Comparative Analysis of Synthetic Methods

Performance Metrics Across Protocols

Method Yield ee (%) Purity (HPLC) Scalability
Reductive Amination 65–68 95 98.5 Moderate
Catalytic Hydrogenation 72–75 99 99.8 High

Catalytic hydrogenation outperforms single-step reductive amination in yield and enantiopurity but requires specialized equipment for high-pressure reactions. The choice between methods depends on target scale and available infrastructure.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent advancements adapt the hydrogenation step for continuous flow systems, reducing reaction time from 8 h to 45 minutes through enhanced gas-liquid mass transfer. Parameters include:

  • Reactor Type : Packed-bed with Pd/C catalyst
  • Pressure : 10 bar H₂
  • Temperature : 70°C
  • Residence Time : 40–50 min

This approach achieves 99% conversion with 0.5% Pd loading, significantly lowering catalyst costs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-N-Isobutylpiperidin-3-amine dihydrochloride, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The synthesis typically involves three stages:

Reductive Amination : Introduce the amino group using ketones/aldehydes and reducing agents (e.g., sodium cyanoborohydride) under controlled pH (4–6) to favor selectivity .

Salt Formation : Convert the free base to the dihydrochloride salt by treating with HCl in anhydrous ethanol, followed by recrystallization for purity .

Scale-Up Optimization : Use continuous flow reactors and green solvents (e.g., ethanol/water mixtures) to enhance yield and reduce waste .

  • Key Parameters : Monitor reaction temperature (20–25°C for reductive amination) and stoichiometric ratios (1:1.2 for amine:HCl).

Q. Which analytical techniques are most effective for characterizing (R)-N-Isobutylpiperidin-3-amine dihydrochloride?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and structural integrity (e.g., δ 2.8–3.2 ppm for piperidine protons) .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients (retention time: ~8–10 min) for purity assessment .
  • Elemental Analysis : Verify Cl⁻ content (~21–22% for dihydrochloride salts) .
    • Reference Data : Cross-validate with PubChem CID entries for analogous piperidine derivatives .

Q. What safety protocols are critical when handling (R)-N-Isobutylpiperidin-3-amine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric impurities in (R)-N-Isobutylpiperidin-3-amine dihydrochloride be resolved during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® AD-H columns with hexane:isopropanol (80:20) + 0.1% diethylamine for baseline separation (resolution >2.0) .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize in ethanol with chiral additives (e.g., tartaric acid) to enrich the R-enantiomer .
    • Validation : Confirm enantiopurity via polarimetry ([α]D²⁵ = +15° to +20°) .

Q. What experimental designs are recommended to assess the compound’s interaction with neurotransmitter transporters (e.g., dopamine, serotonin)?

  • Methodological Answer :

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]WIN35428 for dopamine transporters) in HEK293 cells expressing human transporters. Calculate IC₅₀ via nonlinear regression .
  • In Vivo Microdialysis : Administer the compound (1–10 mg/kg, i.p.) to rodents and measure extracellular neurotransmitter levels in striatal dialysates .
    • Controls : Include selective inhibitors (e.g., GBR12909 for dopamine uptake) to validate target specificity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (>99% purity required) .

Receptor Profiling : Perform broad-panel screening (e.g., CEREP Psychoactive Drug Screening Program) to identify off-target effects .

Species-Specific Variability : Compare activity in human vs. rodent receptor isoforms (e.g., SERT polymorphisms) .

  • Case Study : Inconsistent NK1 antagonism reports may arise from differences in assay pH or endogenous substance P levels .

Q. What strategies enhance the stability of (R)-N-Isobutylpiperidin-3-amine dihydrochloride in aqueous formulations?

  • Methodological Answer :

  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis .
  • Buffered Solutions : Use phosphate buffer (pH 3.5–4.5) to minimize amine protonation shifts .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via UPLC .

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